考霉素
描述
Synthesis Analysis
The biosynthesis gene cluster for chalcomycin has been identified and characterized, revealing over 60 kb of contiguous DNA carrying 25 putative genes responsible for the polyketide backbone, the two deoxysugars, and various enzymes for precursor modification or resistance mechanisms (Ward et al., 2004). This complex biosynthetic pathway involves a polyketide synthase (PKS) system lacking certain domains typically expected for creating specific structural features, such as the 2,3-double bond in chalcomycin, indicating specialized enzymatic functions for its synthesis.
Molecular Structure Analysis
Chalcomycin's molecular structure was elucidated using single-crystal X-ray crystallography, confirming the stereochemistry of the macrolide and providing a basis for understanding its biological activity. This structural analysis aids in correlating chalcomycin with other polyoxo macrolide antibiotics, revealing a conformationally restrained molecule (Woo & Rubin, 1996).
Chemical Reactions and Properties
Chalcomycin's unique chemical structure, particularly the presence of the 2,3-trans double bond and d-chalcose, impacts its reactivity and interactions with bacterial targets. While specific chemical reactions and properties of chalcomycin are not detailed in the provided literature, its biosynthetic process and molecular structure suggest a tailored mechanism of action against bacterial cells, differentiating it from other macrolides.
Physical Properties Analysis
The physical properties of chalcomycin, such as solubility and stability, are influenced by its macrolide structure and the presence of d-chalcose. However, the available research focuses more on its biosynthesis and molecular structure rather than detailed physical property analysis.
Chemical Properties Analysis
Chalcomycin exhibits antibacterial activity primarily against Staphylococcus aureus, including strains resistant to other antibiotics. This activity is attributed to its chemical structure, which enables the antibiotic to bind to bacterial ribosomes and interfere with protein synthesis. The specific chemical properties facilitating this interaction include its macrolide core and unique sugar components, which may enhance binding affinity and specificity (Coffey et al., 1963).
科学研究应用
生物合成和遗传分析
考霉素由比基尼链霉菌产生,以其不寻常的酮内酯结构和中性糖 d-考糖的存在而著称。对其生物合成的研究揭示了比基尼链霉菌中负责合成其聚酮骨架和糖类的基因簇,提供了对考霉素生产中涉及的独特酶促过程的见解 (Ward 等,2004)。
抗菌性能
考霉素已证明对多种细菌菌株有效,特别是金黄色葡萄球菌和化脓性链球菌。早期的研究注意到其对耐其他抗生素菌株的活性,突出了其作为替代治疗方案的潜力 (Coffey 等,1963)。来自海洋链霉菌属的最新发现表明,考霉素及其衍生物具有显着的抗菌活性,特别是对金黄色葡萄球菌 (Jiang 等,2017)。
结构分析
考霉素的 X 射线晶体学分析对于理解其分子结构和立体化学至关重要。这些信息对于将结构与其生物活性以及药物开发潜力相关联至关重要 (Woo & Rubin, 1996)。
海洋分离株和新衍生物
对海洋链霉菌分离株的探索导致了考霉素新衍生物的发现,例如考霉素 B。这些发现扩展了考霉素在医学中的潜在应用范围 (Asolkar 等,2002)。
生物合成中分叉的遗传基础
对考霉素和醛甘霉素基因簇的研究揭示了它们生物合成的共同遗传基础。这一发现提供了对参与这些化合物产生及其结构多样性的分子途径的更深入理解 (Tang 等,2016)。
安全和危害
When handling chalcomycin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
属性
IUPAC Name |
(6E,14E)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGADJPDTCIJLO-JASOSIDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)/C=C/C3C(O3)C(C(OC(=O)/C=C/C2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chalcomycin | |
CAS RN |
20283-48-1 | |
Record name | CHALCOMYCIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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